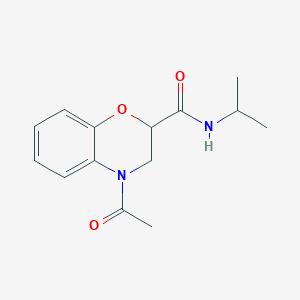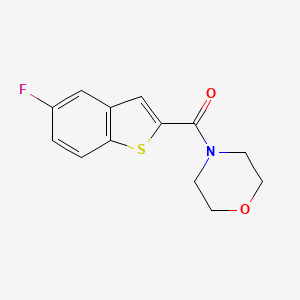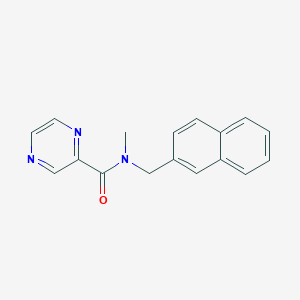
N-methyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide (referred to as NMN) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. NMN belongs to the class of molecules known as pyrazines and has been found to have various biological effects.
Mécanisme D'action
The mechanism of action of NMN is not fully understood, but it has been found to activate the NAD+ (nicotinamide adenine dinucleotide) pathway. NAD+ is an essential molecule that plays a crucial role in various cellular processes, including energy metabolism and DNA repair. NMN is converted to NAD+ by the enzyme NMNAT (nicotinamide mononucleotide adenylyltransferase), which leads to the activation of the NAD+ pathway. The activation of the NAD+ pathway has been found to have various beneficial effects, including improving mitochondrial function and reducing inflammation.
Biochemical and Physiological Effects:
NMN has been found to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, which leads to increased energy production and reduced oxidative stress. NMN has also been found to reduce inflammation and oxidative stress, which are associated with various diseases, including Alzheimer's disease and cancer. In animal models, NMN has been found to increase lifespan and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NMN in lab experiments is its ability to activate the NAD+ pathway, which has various beneficial effects. NMN is also a stable compound and can be easily synthesized in the lab. However, one of the limitations of using NMN in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are various future directions for the study of NMN. One of the areas of research is the development of NMN-based therapies for the treatment of various diseases, including Alzheimer's disease and cancer. Another area of research is the study of the molecular mechanisms underlying the beneficial effects of NMN. Additionally, the development of more efficient and cost-effective synthesis methods for NMN is an area of future research.
Conclusion:
In conclusion, N-methyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. The synthesis of NMN involves the reaction between naphthalen-2-ylmethylamine and 2-pyrazinecarboxylic acid, which is catalyzed by N-methylmorpholine and dicyclohexylcarbodiimide. NMN has been found to have various biological effects, including neuroprotective, anti-inflammatory, and anti-cancer properties. Its mechanism of action involves the activation of the NAD+ pathway, which has various beneficial effects. NMN has also been found to improve mitochondrial function, reduce inflammation and oxidative stress, and increase lifespan in animal models. Although there are limitations to its use in lab experiments, NMN has various future directions for research, including the development of NMN-based therapies and the study of its molecular mechanisms.
Méthodes De Synthèse
The synthesis of NMN involves the reaction between naphthalen-2-ylmethylamine and 2-pyrazinecarboxylic acid. The reaction is catalyzed by N-methylmorpholine and dicyclohexylcarbodiimide, which leads to the formation of NMN. The purity and yield of NMN can be improved by recrystallization and chromatographic techniques.
Applications De Recherche Scientifique
NMN has been found to have various biological effects and has been extensively studied in scientific research. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. NMN has also been found to improve mitochondrial function and increase lifespan in animal models. Due to its potential therapeutic effects, NMN has been studied for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
N-methyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-20(17(21)16-11-18-8-9-19-16)12-13-6-7-14-4-2-3-5-15(14)10-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOMMCOZAJMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
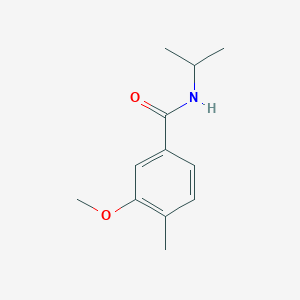
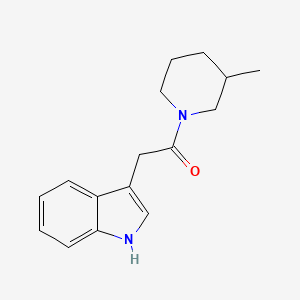
![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
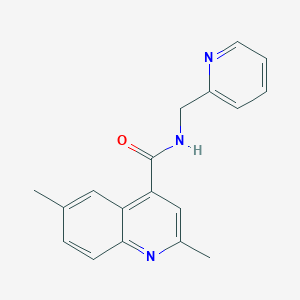
![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
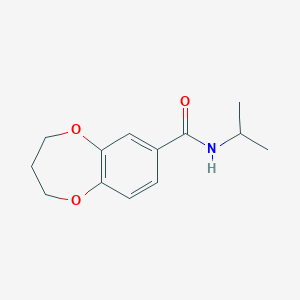
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
